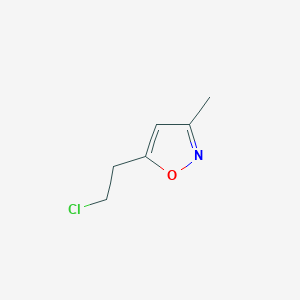

5-(2-Chloroethyl)-3-methylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Chloroethyl)-3-methylisoxazole (5-CE-3-MI) is an organic compound with a broad range of applications in scientific research and laboratory experiments. It is a colorless liquid at room temperature with a low boiling point of 101°C and a low melting point of -17°C. 5-CE-3-MI is a valuable reagent for a variety of chemical reactions, and has been used in the synthesis of a variety of compounds, such as heterocyclic compounds and pharmaceuticals. In addition, 5-CE-3-MI has been used to study the mechanism of action of various biochemical and physiological processes, and to develop new therapies for various diseases.

Applications De Recherche Scientifique

Polymer Development

One study focused on developing biologically active polymers using derivatives of 3-methylisoxazole for controlled-release formulations. The research involved the synthesis of a copolymer that could release the active agent in a controlled manner under different pH conditions, highlighting its potential in developing chemically controlled-release formulations of fungicides (Tai et al., 2002).

Heterocyclic Chemistry

Research on the diversity-oriented synthesis of heterocycles involving derivatives of 3(5)-aminoisoxazole has demonstrated the potential of these compounds in multicomponent reactions. These reactions, facilitated by classical and non-classical activation methods, illustrate the versatility of 3-methylisoxazole derivatives in constructing complex molecular architectures (Morozova et al., 2017).

Medicinal Chemistry

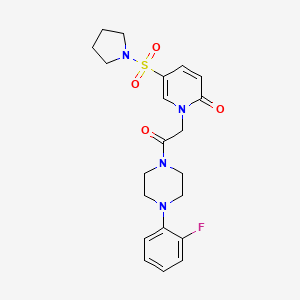

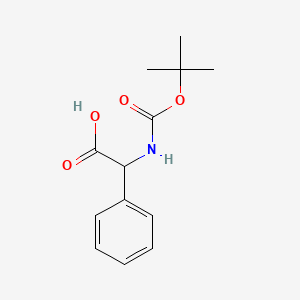

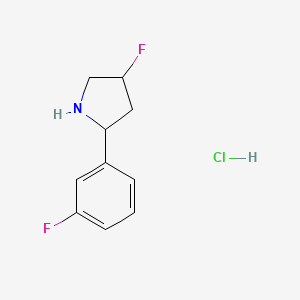

In the field of medicinal chemistry, several studies have explored the biological activities of isoxazole derivatives. For example, research into comenic acid derivatives containing isoxazole moieties has shown a synergistic effect when combined with antitumor drugs, offering a promising avenue for chemotherapy enhancement (Kletskov et al., 2018).

Environmental Studies

The degradation of pharmaceuticals like sulfamethoxazole (SMX) in bacteria has been studied, with findings indicating that certain bacterial strains can completely degrade 3-amino-5-methylisoxazole, a related compound, highlighting its relevance in bioremediation efforts (Mulla et al., 2018).

Mécanisme D'action

The biochemical pathways affected by such compounds generally involve DNA synthesis and repair . The pharmacokinetics of these compounds can vary, but they are typically designed to be readily absorbed and distributed throughout the body .

The molecular and cellular effects of these compounds generally involve DNA damage, which can lead to cell death if the damage is too severe to be repaired . The action environment can influence the compound’s action and stability. For example, the presence of other chemicals, pH levels, and temperature can affect a compound’s efficacy and stability .

Propriétés

IUPAC Name |

5-(2-chloroethyl)-3-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUQXZRISQBVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609402.png)

![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)

![3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2609415.png)

![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)

![1H-Thieno[3,4-d]imidazole-6-carboxylic acid methyl ester](/img/structure/B2609418.png)